Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH

Descripción general

Descripción

Structure and Function

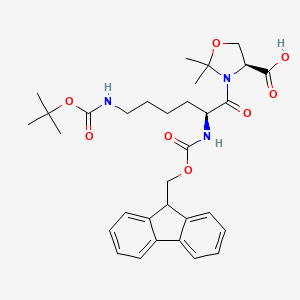

Fmoc-Lys(Boc)-Ser(Ψ(Me,Me)pro)-OH is a pseudoproline-containing dipeptide building block used in solid-phase peptide synthesis (SPPS). Its structure features:

- Fmoc (9-fluorenylmethyloxycarbonyl) protection on the α-amino group of lysine.

- Boc (tert-butyloxycarbonyl) protection on the ε-amino group of lysine.

- A pseudoproline moiety (Ψ(Me,Me)pro) at the serine residue, formed by an oxazolidine ring to mimic proline’s conformational constraints .

Role in SPPS

Pseudoprolines reduce peptide chain aggregation during synthesis by disrupting β-sheet formation, improving coupling efficiency and enabling the synthesis of long or difficult sequences. The Boc group on lysine is acid-labile (removed with trifluoroacetic acid, TFA), while the Fmoc group is base-labile (removed with piperidine), allowing orthogonal deprotection strategies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH typically involves the following steps:

Fmoc Protection: The lysine residue is first protected with the Fmoc group. This is achieved by reacting lysine with Fmoc-Cl in the presence of a base such as diisopropylethylamine (DIPEA).

Boc Protection: The ε-amino group of lysine is then protected with the Boc group. This is done by reacting the Fmoc-protected lysine with Boc2O in the presence of a base.

Serine Modification: The serine residue is modified with the Psi(Me,Me)pro moiety. This involves the reaction of serine with a suitable reagent to introduce the Psi(Me,Me)pro group.

Coupling: The protected lysine and modified serine residues are then coupled together using a coupling reagent such as HATU or DIC in the presence of a base like DIPEA.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers are often used to streamline the process, allowing for the efficient production of large quantities of the compound. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH can undergo several types of chemical reactions, including:

Deprotection Reactions: The Fmoc and Boc groups can be removed under specific conditions. Fmoc deprotection is typically achieved using piperidine, while Boc deprotection is done using trifluoroacetic acid (TFA).

Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides using coupling reagents like HATU or DIC.

Substitution Reactions: The Psi(Me,Me)pro moiety can undergo substitution reactions under certain conditions.

Common Reagents and Conditions

Fmoc Deprotection: Piperidine in dimethylformamide (DMF).

Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Coupling: HATU or DIC in the presence of DIPEA.

Major Products

The major products formed from these reactions include the deprotected amino acids and peptides, as well as the coupled peptide products.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH serves as a crucial building block in SPPS. The Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protective groups prevent unwanted reactions during the synthesis process, allowing for the selective formation of peptide bonds. This capability is essential for creating complex and functional peptide sequences that can be utilized in various biological applications .

Overcoming Aggregation

The incorporation of the Psi(Me,Me)pro moiety helps to reduce aggregation during peptide synthesis, enhancing the overall quality and yield of the peptides produced. This property is particularly valuable when synthesizing longer peptides that are prone to aggregation .

Drug Development

Peptide-Based Pharmaceuticals

This compound plays a significant role in developing peptide-based drugs aimed at targeting specific biological pathways. By modifying the peptide structure using this compound, researchers can enhance therapeutic efficacy while minimizing side effects. This application is critical in designing drugs for conditions such as cancer and metabolic disorders .

Vaccine Development

In addition to pharmaceuticals, this compound is also utilized in the design of peptide-based vaccines. The ability to create specific epitopes through peptide synthesis aids in developing vaccines that elicit targeted immune responses .

Bioconjugation

Targeted Drug Delivery Systems

this compound facilitates bioconjugation processes, allowing for the attachment of peptides to various biomolecules. This property is essential for creating targeted drug delivery systems that improve the specificity and efficacy of therapeutic agents .

Research in Protein Engineering

Protein Modification

Researchers use this compound to modify proteins, enabling the study of structure-function relationships within proteins. By introducing specific modifications, scientists can investigate how changes in peptide structure affect protein behavior and interactions, which is vital for advancements in synthetic biology and biotechnology .

Diagnostics

Peptide-Based Assays

this compound is valuable in developing diagnostic tools, particularly peptide-based assays that enhance disease detection sensitivity and specificity. These assays can be used in clinical settings to improve diagnostic accuracy for various diseases .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Peptide Synthesis | Key building block in SPPS; reduces aggregation; enhances yield and quality |

| Drug Development | Used in designing peptide-based pharmaceuticals and vaccines; targets specific biological pathways |

| Bioconjugation | Facilitates attachment of peptides to biomolecules for targeted drug delivery |

| Protein Engineering | Modifies proteins to study structure-function relationships |

| Diagnostics | Develops peptide-based assays for improved disease detection |

Mecanismo De Acción

The mechanism of action of Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH involves the selective formation of peptide bonds through the use of protective groups. The Fmoc and Boc groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions. The Psi(Me,Me)pro moiety introduces steric hindrance, which can influence the folding and stability of the resulting peptides. The compound’s ability to undergo selective deprotection and coupling reactions makes it a valuable tool in peptide synthesis.

Comparación Con Compuestos Similares

Pseudoproline-Containing Dipeptides

Fmoc-Lys(Boc)-Ser(Ψ(Me,Me)pro)-OH vs. Fmoc-Trp(Boc)-Ser(Ψ(Me,Me)pro)-OH

Key Difference : The tryptophan variant introduces aromatic bulk, complicating purification but enabling fluorescence-based tracking.

Fmoc-Lys(Boc)-Thr(Ψ(Me,Me)pro)-OH

- Features threonine instead of serine.

- The Ψ(Me,Me)pro group stabilizes β-turn structures differently due to threonine’s methyl side chain.

- Used in glycopeptide synthesis where O-glycosylation sites require Thr .

Lysine Derivatives with Alternative Modifications

Fmoc-Lys(Me,Boc)-OH (Methylated Lysine)

Key Difference : Methylated lysine derivatives are critical for studying post-translational modifications but lack the conformational benefits of pseudoprolines.

Fmoc-Lys(Glc,Boc)-OH (Glycosylated Lysine)

- Features a glucose (Glc) moiety on lysine.

- Enhances solubility and mimics glycosylated proteins.

- Requires enzymatic deprotection to preserve sugar integrity, unlike the acid-labile Boc group .

Other Pseudoproline Dipeptides

Research Findings and Data Tables

Table 2: Stability Under Deprotection Conditions

| Compound | Fmoc Removal (Piperidine) | Boc Removal (TFA) |

|---|---|---|

| Fmoc-Lys(Boc)-Ser(Ψ(Me,Me)pro)-OH | Stable | Stable |

| Fmoc-Lys(Glc,Boc)-OH | Stable | Partial sugar loss |

Actividad Biológica

Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH is a significant compound in the field of peptide synthesis and drug development. Its unique structural properties contribute to its biological activity, making it a valuable building block in various research applications. This article delves into the compound's biological activity, synthesis applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₃₂H₄₁N₃O₈

- Molecular Weight : 595.7 g/mol

- Functional Groups : Fmoc (9-fluorenylmethoxycarbonyl), Boc (tert-butoxycarbonyl)

This compound is characterized by the presence of a lysine residue protected with Boc and a serine residue linked to a Psi(Me,Me)pro moiety, which enhances its stability and bioactivity.

Applications in Peptide Synthesis

This compound serves multiple roles in peptide synthesis:

- Solid-Phase Peptide Synthesis (SPPS) : It acts as a key building block for creating complex peptide sequences. The Fmoc group allows for easy deprotection during synthesis, facilitating the assembly of peptides with high efficiency .

- Drug Development : The compound is instrumental in developing peptide-based therapeutics. Its ability to target specific biological pathways enhances therapeutic efficacy while minimizing side effects .

- Bioconjugation : It is utilized in bioconjugation processes, enabling the attachment of peptides to biomolecules, essential for targeted drug delivery systems .

Biological Activity

Research has indicated that this compound exhibits significant biological activity, particularly in antimicrobial applications.

Case Studies and Research Findings

-

Antimicrobial Peptides (AMPs) :

- A study explored the structure-activity relationships (SAR) of cationic α-helical AMPs, highlighting that modifications like those present in this compound can enhance antimicrobial potency while reducing hemolytic activity. The balance between hydrophobicity and charge was crucial for optimizing activity against Gram-positive and Gram-negative bacteria .

-

Therapeutic Index Evaluation :

- The therapeutic index (TI), defined as the ratio of effective concentration (EC50) to minimum inhibitory concentration (MIC), is critical for evaluating AMPs' potential as drugs. Compounds similar to this compound have shown promising TIs by maintaining low MICs while exhibiting high EC50 values against human cells .

- Peptide Cyclization Techniques :

Summary of Biological Activity

| Activity Type | Description |

|---|---|

| Antimicrobial Activity | Effective against various bacterial strains with optimized hydrophobicity |

| Drug Development | Enhances therapeutic efficacy through targeted delivery systems |

| Bioconjugation | Facilitates the attachment of peptides to biomolecules for drug delivery |

| Structural Modification | Aids in protein engineering and modification studies |

Q & A

Basic Research Questions

Q. What is the structural and functional significance of Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH in peptide synthesis?

- Methodological Answer: This compound is a dipeptide building block used in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group during synthesis, while the Boc (tert-butyloxycarbonyl) group protects the ε-amino group of lysine. The pseudoproline moiety [Psi(Me,Me)pro] at the serine residue disrupts β-sheet formation, reducing aggregation and improving synthesis efficiency for challenging sequences .

Q. What are the recommended handling and storage protocols for this compound?

- Methodological Answer: Store at 2–10°C in a dry environment to prevent hydrolysis of the Fmoc/Boc groups. Use personal protective equipment (PPE) including gloves, safety goggles, and lab coats to avoid skin/eye contact. Avoid inhalation by working in a fume hood. Stability is compromised by prolonged exposure to moisture or acidic/basic conditions .

Q. How is purity assessed for this compound, and what analytical methods are reliable?

- Methodological Answer: Purity is typically determined via HPLC (≥98% purity) or titration (95–101% assay). Mass spectrometry (MS) confirms molecular weight (e.g., observed 595.69 Da matches C₃₂H₄₁N₃O₈). Cross-validate results using orthogonal methods like NMR for structural verification .

Advanced Research Questions

Q. How can coupling efficiency be optimized when incorporating this compound into β-sheet-prone peptides?

- Methodological Answer: The pseudoproline moiety [Psi(Me,Me)pro] disrupts secondary structures, enabling better solvation of the peptide chain. Use double coupling with DIC/HOAt activation (3 equiv. each, 2-hour coupling time) and monitor completion via Kaiser test. If aggregation persists, employ backbone amide protection (e.g., 2,4-dimethoxybenzyl) or switch to a more polar solvent like DMF/NMP mixtures .

Q. How to resolve contradictions in reported stability data for this compound under varying storage conditions?

- Methodological Answer: Discrepancies may arise from differences in storage temperature, humidity, or analytical methods. For example, titration ( ) may overestimate purity if residual solvents are present, whereas HPLC () detects impurities more accurately. Conduct stability studies under controlled conditions (e.g., 25°C/60% RH vs. 2–8°C) and validate using both methods .

Q. What experimental strategies mitigate side reactions during the deprotection of Boc and Fmoc groups?

- Methodological Answer: Use 20% piperidine in DMF for Fmoc removal (2 × 5-minute treatments) to minimize racemization. For Boc deprotection, avoid strong acids like TFA unless necessary; instead, use milder conditions (e.g., HCl/dioxane) to preserve acid-sensitive pseudoproline moieties. Monitor by LC-MS to detect premature deprotection or side products .

Q. How does the pseudoproline moiety influence peptide folding kinetics in downstream applications?

- Methodological Answer: The [Psi(Me,Me)pro] group introduces a kink in the peptide backbone, slowing folding during synthesis but improving solubility. Post-synthesis, oxidative removal of the pseudoproline (e.g., with TFA/water) restores native serine, enabling proper folding. Compare folding rates via circular dichroism (CD) or fluorescence spectroscopy in pseudoproline-containing vs. standard peptides .

Q. What are the limitations of using this compound in large-scale peptide production?

- Methodological Answer: While effective for research-scale synthesis, cost and scalability are challenges. The Boc group requires acidic deprotection, which may degrade acid-sensitive residues. Consider orthogonal protection strategies (e.g., Alloc for lysine) or switch to Boc-SPPS for industrial applications. Optimize resin loading and coupling cycles to reduce waste .

Q. Data Contradiction Analysis

Q. Why do some studies report higher synthesis yields with this compound compared to standard serine derivatives?

- Methodological Answer: The pseudoproline moiety reduces steric hindrance and aggregation, enabling better coupling efficiency. However, results vary depending on peptide sequence and solvent systems. For example, hydrophilic sequences may show less benefit. Validate claims by repeating syntheses under identical conditions and comparing MALDI-TOF/MS profiles .

Q. How to address discrepancies in cytotoxicity reports for peptides containing this building block?

- Methodological Answer: Cytotoxicity may arise from residual reagents (e.g., HOAt) or incomplete deprotection. Purify peptides via reverse-phase HPLC and characterize by LC-MS. Test cytotoxicity in multiple cell lines with controls (e.g., scramble peptides) to distinguish compound-specific effects from synthesis artifacts .

Propiedades

IUPAC Name |

(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41N3O8/c1-31(2,3)43-29(39)33-17-11-10-16-25(27(36)35-26(28(37)38)19-42-32(35,4)5)34-30(40)41-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h6-9,12-15,24-26H,10-11,16-19H2,1-5H3,(H,33,39)(H,34,40)(H,37,38)/t25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCQJDNYUMSKATK-UIOOFZCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C(=O)O)C(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@@H](CO1)C(=O)O)C(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.